REACTION_CXSMILES
|
[OH2:1].[OH-:2].[Li+].C(OC)(=O)[CH2:5][SH:6].[C:10]([O:15][CH2:16][CH3:17])(=O)/[CH:11]=[CH:12]/[CH3:13].[CH3:18]N(C=O)C>C(OCC)(=O)C>[O:1]=[C:12]1[CH:13]([CH3:18])[S:6][CH2:5][CH:11]1[C:10]([O:15][CH2:16][CH3:17])=[O:2] |f:0.1.2|
|
Name
|
Lithium hydroxide hydrate
|
Quantity
|
3.48 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OC
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)(=O)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stir for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
WASH
|
Details
|
washed with 1 N HCl (until they remained acidic)
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CSC1C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.76 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |